

Application Note: Quantification of GSK-1070916 in Human Plasma using HPLC-MS/MS

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Compound of Interest		
Compound Name:	GSK-1070916	
Cat. No.:	B612190	Get Quote

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of **GSK-1070916**, a potent Aurora B/C kinase inhibitor, in human plasma. The described method utilizes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. All quantitative data and experimental procedures are detailed herein to facilitate method adoption by researchers, scientists, and drug development professionals.

Introduction

GSK-1070916 is a selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][2] Overexpression of these kinases is common in various human cancers, making them attractive targets for cancer therapy.[2] **GSK-1070916** inhibits the phosphorylation of Histone H3 on serine 10, a specific substrate of Aurora B, leading to failed cell division, polyploidy, and ultimately apoptosis in tumor cells.[1][2] Given its therapeutic potential, a reliable method to quantify **GSK-1070916** in biological matrices is essential for preclinical and clinical development to assess its pharmacokinetics and pharmacodynamics.

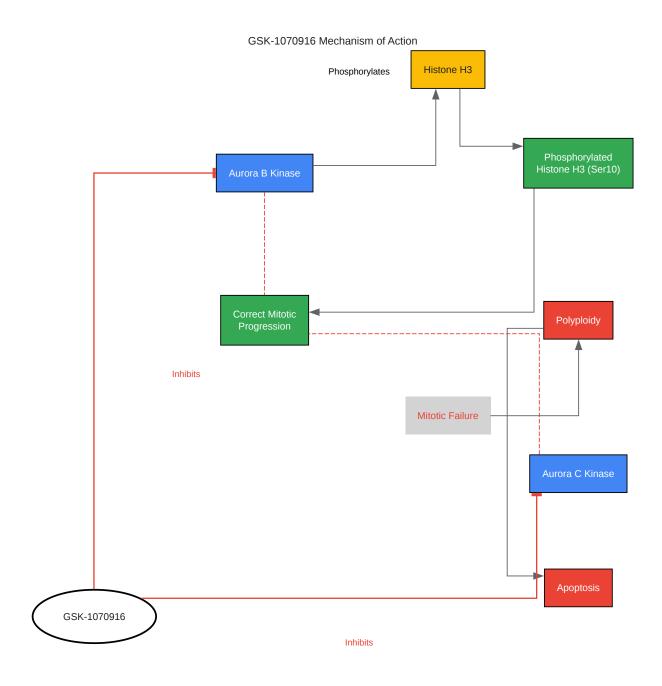
This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of **GSK-1070916** in human plasma.



Signaling Pathway of GSK-1070916

GSK-1070916 exerts its anti-tumor effects by inhibiting Aurora B and Aurora C kinases, which are crucial for proper chromosome segregation and cytokinesis during mitosis. The inhibition of Aurora B kinase by **GSK-1070916** prevents the phosphorylation of key substrates like Histone H3, leading to mitotic errors and subsequent cell death.





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Caption: Mechanism of action of GSK-1070916.



Experimental Protocols Materials and Reagents

- GSK-1070916 reference standard (Molecular Weight: 507.63 g/mol)
- Carbamazepine (Internal Standard, IS)
- HPLC-grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **GSK-1070916** and Carbamazepine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the **GSK-1070916** primary stock solution with 50% methanol/water to prepare working standard solutions at various concentrations.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Aliquot 50 μL of human plasma samples (calibrators, quality controls, or unknown samples)
 into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the clear supernatant to an HPLC vial for analysis.



HPLC-MS/MS Instrumentation and Conditions

A validated HPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative parameters.

Parameter	Setting	
HPLC System		
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient Elution	Time (min) %B 0.0 - 0.5 10 0.5 - 2.5 95 2.5 3.5 95 3.5 - 3.6 10 3.6 - 5.0 10	
Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Source Temperature	500°C	
IonSpray Voltage	5500 V	
Dwell Time	100 ms	
MRM Transitions	Analyte Q1 (m/z) Q3 (m/z) Collision Energy (eV) GSK-1070916 508.6 72.1 45 Carbamazepine (IS) 237.1 194.2 25	

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided in the tables below.



Table 1: Calibration Curve Linearity

Analyte	Range (ng/mL)	Regression Model	r²
GSK-1070916	1 - 2000	1/x² weighted	> 0.995

Table 2: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	≤ 8.5	95.2 - 104.5	≤ 9.8	96.1 - 103.8
Low	3.0	≤ 6.2	97.1 - 102.3	≤ 7.5	98.0 - 101.5
Medium	100	≤ 4.5	98.5 - 101.1	≤ 5.8	99.2 - 100.9
High	1600	≤ 3.8	99.0 - 100.5	≤ 4.9	99.5 - 100.2

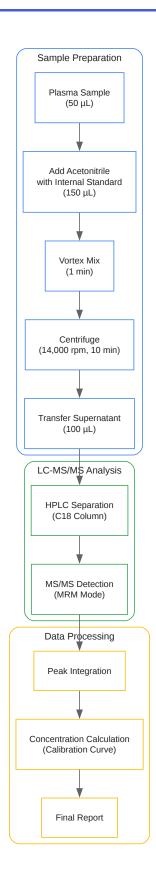
Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	3.0	92.5	96.8
High	1600	94.1	98.2

Experimental Workflow

The overall workflow for the quantification of **GSK-1070916** in plasma samples is depicted below.





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Caption: Bioanalytical workflow for GSK-1070916 quantification.



Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of **GSK-1070916** in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting pharmacokinetic and pharmacodynamic assessments of **GSK-1070916** in drug development.

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